molecular formula C16H12N2O8 B13643072 4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid

4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid

Cat. No.: B13643072
M. Wt: 360.27 g/mol
InChI Key: MJWKNUWJUXHIED-UHFFFAOYSA-N
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Description

4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid is an organic compound with the molecular formula C16H12N2O8 This compound is characterized by the presence of two amino groups and four carboxylic acid groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4,4’-dinitro-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid.

    Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid may involve large-scale reduction processes using continuous flow reactors. This ensures efficient conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted biphenyl derivatives.

Common Reagents and Conditions

    Oxidation: Nitric acid or potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 4,4’-Dinitro-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid.

    Reduction: Various amino-substituted biphenyl derivatives.

    Substitution: Substituted biphenyl compounds with different functional groups.

Scientific Research Applications

4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid involves its ability to form hydrogen bonds and π–π stacking interactions. These interactions facilitate the formation of stable structures in materials science applications, such as COFs and MOFs. The compound’s amino and carboxylic acid groups also allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid is unique due to its four carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it particularly useful in the synthesis of complex organic frameworks and materials with specific properties.

Properties

Molecular Formula

C16H12N2O8

Molecular Weight

360.27 g/mol

IUPAC Name

2-amino-5-(4-amino-3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H12N2O8/c17-11-7(13(19)20)1-5(2-8(11)14(21)22)6-3-9(15(23)24)12(18)10(4-6)16(25)26/h1-4H,17-18H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)

InChI Key

MJWKNUWJUXHIED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)C2=CC(=C(C(=C2)C(=O)O)N)C(=O)O

Origin of Product

United States

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